5-HT2A Receptor Affinity: 5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole vs. Unsubstituted and Alternative Fluoro Analogs
In a systematic SAR study evaluating the effect of fluorine substitution on 3-piperidinylindole antipsychotic activity, 5-fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole (represented in the series as the 5-fluoro, 2-methyl variant) demonstrated a Ki of 0.27 nM at the human-cloned 5-HT2A receptor. This represents a 3.3-fold improvement in affinity compared to the unsubstituted 3-(piperidin-4-yl)-1H-indole core (Ki = 0.89 nM) and a 2.1-fold improvement over the 6-fluoro analog (Ki = 0.56 nM) under identical assay conditions [1]. The 5-fluoro substitution in combination with the 2-methyl group yields the highest 5-HT2A affinity within this congeneric series, underscoring the critical nature of precise substitution for optimal target engagement.
| Evidence Dimension | Binding affinity (Ki) at human-cloned 5-HT2A receptor |
|---|---|
| Target Compound Data | Ki = 0.27 nM |
| Comparator Or Baseline | Unsubstituted 3-(piperidin-4-yl)-1H-indole (Ki = 0.89 nM); 6-Fluoro analog (Ki = 0.56 nM) |
| Quantified Difference | 3.3-fold improvement vs. unsubstituted core; 2.1-fold improvement vs. 6-fluoro analog |
| Conditions | Human-cloned 5-HT2A receptor binding assay |
Why This Matters
Higher 5-HT2A affinity (lower Ki) directly translates to lower required compound concentrations in functional assays, reducing off-target effects and conserving expensive compound inventory during screening campaigns.
- [1] PMC8912053. Effect of fluorine on a 3-piperidinylindole series endowed with antipsychotic activities. Table 1. Affinities at a human-cloned 5-HT2A receptor. Molecules. 2022;27(5):1643. View Source
